2,2',3,3',4,4',5,6'-Octabromodiphenyl ether

Overview

Description

2,2’,3,3’,4,4’,5,6’-Octabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). It is widely used in various consumer products to enhance fire resistance. This compound is known for its high bromine content, which contributes to its effectiveness as a flame retardant .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’,3,3’,4,4’,5,6’-Octabromodiphenyl ether is synthesized through the bromination of diphenyl ether. The process involves the reaction of diphenyl ether with bromine in the presence of a catalyst, typically iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired positions on the diphenyl ether molecule .

Industrial Production Methods

Industrial production of 2,2’,3,3’,4,4’,5,6’-Octabromodiphenyl ether involves large-scale bromination processes. The reaction is conducted in reactors equipped with efficient mixing and temperature control systems. The product is then purified through crystallization or distillation to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2,2’,3,3’,4,4’,5,6’-Octabromodiphenyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form brominated phenols and other oxidation products.

Reduction: Reduction reactions can lead to the formation of lower brominated diphenyl ethers.

Substitution: The bromine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products Formed

Oxidation: Brominated phenols and quinones.

Reduction: Lower brominated diphenyl ethers.

Substitution: Various substituted diphenyl ethers depending on the nucleophile used.

Scientific Research Applications

2,2’,3,3’,4,4’,5,6’-Octabromodiphenyl ether has several scientific research applications:

Chemistry: Used as a model compound to study the behavior of brominated flame retardants in the environment.

Biology: Investigated for its effects on biological systems, including its potential endocrine-disrupting properties.

Medicine: Studied for its potential toxicological effects and its impact on human health.

Industry: Widely used as a flame retardant in plastics, textiles, and electronic equipment.

Mechanism of Action

The mechanism of action of 2,2’,3,3’,4,4’,5,6’-Octabromodiphenyl ether involves the release of bromine radicals during combustion. These radicals interfere with the combustion process by reacting with free radicals, thereby inhibiting the propagation of the flame. The compound also forms a protective char layer on the surface of the material, further preventing the spread of fire .

Comparison with Similar Compounds

Similar Compounds

Decabromodiphenyl ether: Another brominated flame retardant with a higher bromine content.

Pentabromodiphenyl ether: A lower brominated compound with similar flame-retardant properties.

Hexabromodiphenyl ether: Another member of the PBDE family with intermediate bromine content.

Uniqueness

2,2’,3,3’,4,4’,5,6’-Octabromodiphenyl ether is unique due to its specific bromination pattern, which provides a balance between flame retardancy and environmental persistence. Its high bromine content makes it highly effective as a flame retardant, while its specific structure influences its behavior in the environment and biological systems .

Biological Activity

2,2',3,3',4,4',5,6'-Octabromodiphenyl ether (BDE-197) is a member of the polybrominated diphenyl ethers (PBDEs), a class of flame retardants widely used in various consumer products. This compound has raised concerns due to its potential biological activity and environmental persistence. Understanding its biological effects is crucial for evaluating its safety and regulatory status.

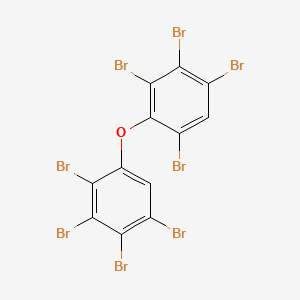

- Chemical Formula : C12H2Br8O

- Molecular Weight : 543.83 g/mol

- Structure : The compound consists of two phenyl rings connected by an ether linkage, with eight bromine atoms substituted on the rings.

Biological Activity Overview

Research indicates that octabromodiphenyl ether exhibits a variety of biological activities including cytotoxicity, endocrine disruption, and neurotoxicity. The following sections detail these activities based on diverse studies.

Cytotoxicity

Octabromodiphenyl ether has demonstrated cytotoxic effects against various cancer cell lines. For instance:

- HeLa Cells : Studies have shown that BDE-197 exhibits significant cytotoxicity against HeLa cells with an IC50 value indicating effective inhibition of cell proliferation .

- Other Cell Lines : Similar effects were observed in colorectal carcinoma (HCT-116), lung adenocarcinoma (A549), and myelogenous leukemia (K562) cell lines .

Endocrine Disruption

BDE-197 has been implicated in endocrine disruption through mechanisms affecting thyroid hormone levels:

- Thyroid Hormone Interference : Research indicates that exposure to octabromodiphenyl ether can lead to decreased levels of thyroxine in pregnant rats, which correlates with developmental changes in offspring .

- Neurodevelopmental Effects : Behavioral assessments in animal models have shown altered neurodevelopmental outcomes linked to maternal exposure to PBDEs, including BDE-197 .

Neurotoxicity

The neurotoxic potential of BDE-197 has been highlighted in several studies:

- Mechanisms of Action : It is suggested that octabromodiphenyl ether may impair neurodevelopment by disrupting signaling pathways involved in neuronal growth and differentiation .

- Behavioral Changes : Animal studies have reported increased hyperactivity and cognitive deficits in offspring exposed to BDE-197 during gestation .

Comparative Biological Activity

To better understand the biological activity of BDE-197, it is beneficial to compare it with other PBDE congeners:

| Compound | Cytotoxicity (IC50) | Endocrine Disruption | Neurotoxicity |

|---|---|---|---|

| This compound (BDE-197) | Moderate | Yes | Yes |

| Pentabromodiphenyl Ether (PentaBDE) | Higher than BDE-197 | Yes | Moderate |

| Decabromodiphenyl Ether (DecaBDE) | Low | Minimal | Low |

Case Studies

- Toxicological Assessment : A study assessed the effects of BDE-197 on rat models, revealing significant alterations in reproductive organ development and behavior in offspring exposed during critical developmental windows .

- Environmental Impact Study : Research into the bioaccumulation of octabromodiphenyl ether in aquatic ecosystems demonstrated its persistence and potential for biomagnification through the food chain, raising concerns about long-term ecological impacts .

Properties

IUPAC Name |

1,2,3,4-tetrabromo-5-(2,3,4,6-tetrabromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br8O/c13-3-1-5(15)12(11(20)8(3)17)21-6-2-4(14)7(16)10(19)9(6)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWFKOVTVJNWFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074789 | |

| Record name | 2,2′,3,3′,4,4′,5,6′-octabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446255-39-6 | |

| Record name | 2,2',3,3',4,4',5,6'-Octabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2′,3,3′,4,4′,5,6′-octabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,4',5,6'-OCTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z44T8M8ULH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.